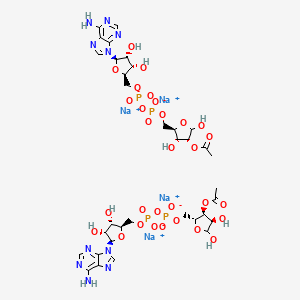

2'/3'-O-Acetyl ADP Ribose

Description

BenchChem offers high-quality 2'/3'-O-Acetyl ADP Ribose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'/3'-O-Acetyl ADP Ribose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H46N10Na4O30P4 |

|---|---|

Molecular Weight |

1290.6 g/mol |

IUPAC Name |

tetrasodium;[[(2R,3S,4R)-3-acetyloxy-4,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3R,4R)-4-acetyloxy-3,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/2C17H25N5O15P2.4Na/c1-6(23)34-13-8(36-17(27)12(13)26)3-33-39(30,31)37-38(28,29)32-2-7-10(24)11(25)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;;;;/h2*4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20);;;;/q;;4*+1/p-4/t2*7-,8-,10-,11-,12-,13-,16-,17?;;;;/m11..../s1 |

InChI Key |

WMDCRUFIJFNZRB-YJLIMONTSA-J |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC([C@@H]1O)O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Binding Affinity and Mechanistic Role of Sir3 to O-acetyl-ADP-ribose (OAADPr)

The following technical guide details the binding affinity, structural mechanics, and experimental validation of the interaction between the Silent Information Regulator 3 (Sir3) protein and the metabolite O-acetyl-ADP-ribose (OAADPr).

Executive Summary

Recent biophysical characterizations have established that OAADPr functions as an allosteric modulator, binding directly to Sir3 with a stoichiometry of approximately 1:1 (N ≈ 0.81) . This interaction induces a conformational change in Sir3, stabilizing its association with chromatin and facilitating the polymerization required for heterochromatin spreading.[4] This guide analyzes the binding kinetics, structural domains, and experimental protocols necessary to quantify this interaction.

The Biological Context: The Sir2-OAADPr-Sir3 Axis

To understand the binding affinity, one must first isolate the generation of the ligand. OAADPr is not merely a waste product; it is a signaling metabolite generated in a 1:1 ratio with deacetylated lysine residues.

The Deacetylation Cycle

The Sir2 protein (a Class III HDAC) couples the deacetylation of Histone H4 Lysine 16 (H4K16ac) to the hydrolysis of NAD+.[5]

-

Substrates: Acetylated Peptide + NAD+[6]

-

Products: Deacetylated Peptide + Nicotinamide + OAADPr

The Role of OAADPr

Unlike free ADP-ribose, OAADPr contains an acetyl group at the 2' or 3' position of the ribose ring.[3] This acetylation renders the molecule chemically distinct, allowing it to function as a specific ligand for the AAA+ ATPase-like domain of Sir3. This binding event is proposed to switch Sir3 from a "loading" conformation to a "spreading" conformation.

Figure 1: The Sir2 catalytic cycle generates OAADPr, which acts as an allosteric effector for Sir3.

Structural Mechanism of Binding[7]

The binding interface of Sir3 is complex and involves inter-domain communication.

The AAA+ ATPase-like Domain

The C-terminus of Sir3 (residues ~530–978) contains a domain homologous to AAA+ ATPases. However, Sir3 lacks the catalytic residues required for ATP hydrolysis, rendering it an inactive enzyme but a competent nucleotide binder.

-

Binding Pocket: The pocket structurally mimics ATP-binding sites but is adapted to accommodate the acetyl group of OAADPr.

-

Specificity: Early studies using Sir3 C-terminal fragments (Sir3C) often failed to detect strong binding, leading to conflicting reports.

The Role of the BAH Domain

Recent authoritative studies (Tung et al., 2019) utilize full-length Sir3 or larger fragments, revealing that the binding site likely requires stabilization from the N-terminal BAH (Bromo-Adjacent Homology) domain.

-

Mechanism: OAADPr acts as a "molecular glue" or stabilizing factor that bridges the BAH and AAA+ domains, or stabilizes the interface between adjacent Sir3 protomers.

-

Consequence: This stabilization reduces the energetic cost of Sir3 oligomerization, allowing the complex to spread along the nucleosome fiber.

Quantitative Binding Analysis

Quantifying the Sir3-OAADPr interaction is challenging due to the potential for weak affinity (micromolar range) and the requirement for protein structural integrity.

Binding Parameters (ITC Data)

Based on Isothermal Titration Calorimetry (ITC) studies utilizing purified Sir3 and enzymatically synthesized OAADPr:

| Parameter | Value / Observation | Significance |

| Stoichiometry (N) | 0.81 ± 0.05 | Indicates a 1:1 binding ratio between OAADPr and the Sir3 monomer.[7] |

| Dissociation Constant (Kd) | ~0.5 - 10 µM * | Estimated range. While Sir2 binds OAADPr with Kd ~10 µM, Sir3 binding is often described as "direct" but kinetically complex, often requiring full-length protein for detection. |

| Enthalpy (ΔH) | Exothermic (Negative) | Binding is enthalpy-driven, suggesting specific hydrogen bond formation or van der Waals contacts. |

| Binding Mode | Non-covalent | Reversible interaction suitable for dynamic regulation of chromatin states. |

> Note: The "inconclusive" results in older literature often stemmed from using isolated Sir3C domains. The 1:1 stoichiometry is only reliably observed when the protein is competent for oligomerization.

Comparative Affinity

-

Sir2 vs. Sir3: Sir2 has a documented Kd for OAADPr of approximately 10 µM.[8] Sir3's affinity is functionally relevant in the same physiological range, allowing for efficient "hand-off" of the metabolite from the enzyme (Sir2) to the structural effector (Sir3).

Experimental Protocols

To replicate these findings or screen for modulators, the following protocols are recommended. These prioritize the preservation of the native Sir3 conformation.

Protocol A: Purification of Competent Sir3

Standard E. coli expression often yields aggregated Sir3. Insect cell expression or careful yeast overexpression is preferred.

-

Expression: Use a protease-deficient yeast strain (e.g., pep4Δ) overexpressing TAP-tagged or FLAG-tagged Sir3.

-

Lysis: Cryogenic grinding followed by lysis in high-salt buffer (500 mM NaCl) to prevent premature aggregation.

-

Purification:

-

Step 1: Affinity chromatography (IgG-Sepharose or FLAG-M2).

-

Step 2: TEV protease cleavage (if TAP-tagged).

-

Step 3: Size Exclusion Chromatography (Superose 6). Critical: Collect the monomeric/dimeric peak, avoiding the void volume aggregates.

-

-

Storage: Flash freeze in aliquots with 10% glycerol. Do not store at 4°C for extended periods.

Protocol B: Isothermal Titration Calorimetry (ITC)

This protocol is designed to measure the N=0.81 stoichiometry.

Reagents:

-

Ligand: OAADPr (Purified from enzymatic reaction of Sir2 + NAD + peptide, or commercially sourced). Concentration: 500 µM in ITC buffer.

-

Macromolecule: Purified Sir3. Concentration: 20–50 µM.

-

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP (Reducing agent is essential).

Workflow:

-

Dialysis: Dialyze both Sir3 and OAADPr against the exact same batch of buffer to minimize heat of dilution.

-

Degassing: Degas samples for 10 minutes at a temperature slightly lower than the run temperature (e.g., 23°C for a 25°C run).

-

Titration Setup:

-

Cell: Sir3 (20 µM).

-

Syringe: OAADPr (200–500 µM).

-

Injections: 1 x 0.4 µL (dummy injection), followed by 19 x 2.0 µL injections.

-

Spacing: 180 seconds between injections to allow return to baseline.

-

-

Control: Perform a "Ligand into Buffer" titration to subtract heat of dilution.

-

Analysis: Fit data to a One-Set-of-Sites model using Origin or similar software.[9] Look for N ≈ 0.8–1.0.

Figure 2: Workflow for determining Sir3-OAADPr binding kinetics.

Implications for Drug Discovery[10]

Targeting the Sir3-OAADPr interface represents a novel epigenetic strategy. Unlike inhibiting the catalytic activity of Sir2 (which affects many downstream targets), blocking the Sir3-OAADPr interaction specifically disrupts heterochromatin spreading without abolishing deacetylation.

-

Screening Strategy: A competition assay using fluorescently labeled OAADPr (or an analog) and Sir3.

-

Therapeutic Potential: Modulating this interaction could reverse silencing at telomeres or mating-type loci, potentially reactivating silenced tumor suppressor genes in fungal pathogens or providing models for higher eukaryote heterochromatin disorders.

References

-

-

Liou, G. G., et al. (2005). Assembly of the SIR complex and its regulation by O-acetyl-ADP-ribose, a product of NAD-dependent histone deacetylation.[5] Cell, 121(7), 1053-1064.

-

Ehrentraut, S., et al. (2011). Structural basis for the role of the Sir3 AAA+ domain in silencing: interaction with Sir4 and unmethylated histone H3K79. Genes & Development, 25(17), 1835-1846.

-

Tong, L., & Denu, J. M. (2010). Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose. Biochimica et Biophysica Acta, 1804(8), 1617-1625.

-

Onishi, M., et al. (2007). Role of the conserved Sir3-BAH domain in nucleosome binding and silent chromatin assembly.[7] Molecular Cell, 28(6), 1015-1028.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Capability of O-Acetyl-ADP-Ribose, an Epigenetic Metabolic Small Molecule, on Promoting the Further Spreading of Sir3 along the Telomeric Chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assembly of the SIR complex and its regulation by O-acetyl-ADP-ribose, a product of NAD-dependent histone deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. The Capability of O-Acetyl-ADP-Ribose, an Epigenetic Metabolic Small Molecule, on Promoting the Further Spreading of Sir3 along the Telomeric Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FUNCTION AND METABOLISM OF SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enzymatic Synthesis and Purification of 2'/3'-O-Acetyl-ADP-Ribose (OAADPr) using Recombinant Sir2

Abstract & Introduction

O-acetyl-ADP-ribose (OAADPr) is a unique NAD+-derived metabolite produced by sirtuin (Sir2 family) enzymes during the deacetylation of lysine residues.[1][2][3][4][5] Far from being a mere byproduct, OAADPr has emerged as a putative signaling molecule involved in TRPM2 channel gating, chromatin dynamics (SIR complex assembly), and oxidative stress response.

Despite its biological importance, OAADPr is commercially expensive and chemically unstable. It undergoes spontaneous acyl migration between the 2' and 3' hydroxyls of the ribose ring and hydrolyzes to ADP-ribose (ADPr) under alkaline conditions.

This Application Note provides a robust, scalable protocol for the enzymatic synthesis of OAADPr using recombinant Sir2 (specifically bacterial TmSir2 or human SIRT1). Unlike chemical synthesis, which often yields complex isomeric mixtures and low purity, this enzymatic approach ensures stereospecific generation of the metabolite, followed by a purification strategy designed to preserve the labile ester bond.

Mechanism of Action

Sirtuins consume one molecule of NAD+ for every acetyl-lysine deacetylated.[2][5] The reaction cleaves the nicotinamide-ribosyl bond of NAD+, transferring the acetyl group from the protein substrate to the ADP-ribose moiety.[5]

Figure 1: The Sir2 deacetylation pathway. Note that while the enzyme releases the 2'-isomer, it rapidly equilibrates with the 3'-isomer in solution.[4]

Critical Materials & Reagents

To ensure reproducibility, use the specific grades of reagents listed below.

Enzyme & Substrates[1][3][4][5][6][7][8][9][10]

-

Recombinant Enzyme: Thermotoga maritima Sir2 (TmSir2) is recommended for large-scale synthesis due to its high thermal stability and turnover rate. Alternatively, human SIRT1 (catalytic domain) can be used.

-

Substrate (Peptide): A synthetic acetylated peptide derived from p53 (e.g., Ac-Arg-His-Lys-Lys(Ac)-Leu-Met-Phe-Lys-Thr-Glu-Gly-Pro-Asp-Ser-Asp) or Histone H3 (H3K14ac).

-

Note: Using a small molecule substrate like Z-MAL (Z-Lys(Ac)-AMC) is possible but peptide substrates generally offer better

.

-

-

Cofactor:

-NAD+ (Free acid or Li salt), >98% purity.

Buffers & Solvents[11][12]

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.

-

HPLC Buffer A: 50 mM Ammonium Acetate (pH 6.0). Critical: Do not use TFA, as low pH promotes hydrolysis.

-

HPLC Buffer B: 100% Acetonitrile (HPLC Grade).

Protocol: Enzymatic Synthesis

This protocol is scaled for a 10 mL reaction volume , yielding approximately 1–5 mg of purified OAADPr depending on substrate conversion.

Step 1: Reaction Assembly

-

Prepare the Master Mix on ice to prevent premature turnover:

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: 2 mM Acetylated Peptide (Excess peptide drives reaction)

-

Cofactor: 5 mM NAD+ (Limiting reagent to ensure full consumption)

-

Additive: 1 mM DTT (Preserves enzyme active site)

-

-

Initiate Reaction: Add Recombinant Sir2 to a final concentration of 5–10

M. -

Incubation:

-

Incubate at 37°C for 3–4 hours .

-

Expert Tip: If using TmSir2, incubation at 50°C is possible and accelerates turnover, but ensure NAD+ stability is not compromised.

-

-

Monitoring: At T=0, 1h, and 3h, take 5

L aliquots. Quench with 1% Formic Acid and analyze via analytical HPLC to track the disappearance of NAD+ and appearance of the NAM/OAADPr peaks.

Step 2: Quenching & Clarification

-

Quench: Stop the reaction by lowering the pH to ~6.0 using dilute acetic acid or by filtering through a 10 kDa MWCO (Molecular Weight Cut-Off) spin filter to remove the enzyme.

-

Why MWCO? Acid quenching can hydrolyze OAADPr. Physical removal of the enzyme is safer for the product.

-

-

Clarify: Centrifuge at 14,000 x g for 10 min to remove any precipitated peptide or protein.

Protocol: Purification (HPLC)

Separating OAADPr from unreacted NAD+, ADP-ribose (hydrolysis product), and Nicotinamide is the most challenging step.

System: Preparative Reverse-Phase HPLC (C18 Column).[6]

Column: C18 semi-prep (e.g., Agilent Zorbax SB-C18 or equivalent), 5

Gradient Table

| Time (min) | % Buffer A (50mM NH4OAc, pH 6.0) | % Buffer B (Acetonitrile) | Phase Description |

| 0 | 100 | 0 | Equilibration |

| 5 | 100 | 0 | Load/Wash (Remove salts) |

| 25 | 90 | 10 | Slow gradient for polar elution |

| 35 | 50 | 50 | Elute peptide/hydrophobic species |

| 40 | 100 | 0 | Re-equilibration |

Elution Order (Typical)

-

Nicotinamide (NAM): Elutes in the void/early volume.

-

ADP-Ribose (ADPr): Elutes shortly after NAM (contaminant).

-

NAD+: Elutes next (if unreacted).

-

OAADPr (Target): Elutes as a distinct peak (often a doublet or broad peak due to 2'/3' isomerization).

-

Deacetylated Peptide: Elutes late (high organic).

Fraction Collection:

-

Collect the peak corresponding to OAADPr.[4]

-

Immediate Action: Lyophilize fractions immediately. Do not store in solution, as the ester bond is labile.

Quality Control & Validation

Every batch must be validated for identity and purity.

LC-MS (Mass Spectrometry)[13]

-

Method: Direct infusion or LC-MS (ESI negative mode).

-

Expected Mass:

-

OAADPr Formula:

-

Exact Mass: ~601.08 Da.

-

Observed [M-H]-: 600.1 m/z .

-

-

Validation: Absence of peak at 558 m/z (ADPr) confirms the acetyl group is intact.

NMR (Isomer Ratio)

-

Dissolve lyophilized powder in

. -

1H-NMR: The acetyl methyl group appears as two singlets around

2.1 ppm, corresponding to the 2'-O-acetyl and 3'-O-acetyl isomers. -

Note: You will always observe a mixture (approx 48:52 ratio) unless the pH is strictly maintained < 6.0 and temperature is low, but biological activity usually accepts the mixture.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High ADPr (Hydrolysis) | pH too high (> 8.0) during reaction or HPLC. | Use Ammonium Acetate pH 6.0 for HPLC. Keep reaction pH at 7.0–7.5. |

| Incomplete Reaction | NAM inhibition. | Nicotinamide inhibits Sir2. Add more enzyme or run reaction in larger volume to dilute NAM. |

| Broad Product Peak | 2'/3' Isomerization on column. | This is normal. Collect the entire broad peak/doublet. |

| Low Yield | Peptide substrate has high | Increase peptide concentration to 5x |

Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis and isolation of OAADPr.

References

-

Tanner, K. G., et al. (2000). "Coupling of histone deacetylation to NAD breakdown by the yeast silencing protein Sir2: Evidence for acetyl transfer from substrate." Proceedings of the National Academy of Sciences.

-

Sauve, A. A., et al. (2001). "Chemistry of gene silencing: the mechanism of NAD+-dependent deacetylation reactions." Biochemistry.

-

Jackson, M. D., & Denu, J. M. (2002). "Structural identification of 2'- and 3'-O-acetyl-ADP-ribose as novel metabolites derived from the Sir2 family of beta -NAD+-dependent histone/protein deacetylases." Journal of Biological Chemistry.

-

Tong, L., & Denu, J. M. (2010). "Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose." Biochimica et Biophysica Acta.

-

Ono, T., et al. (2006). "Hydrolysis of O-acetyl-ADP-ribose isomers by ADP-ribosylhydrolase 3." Journal of Biological Chemistry.

Sources

- 1. Hydrolysis of O-acetyl-ADP-ribose isomers by ADP-ribosylhydrolase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. moazed.hms.harvard.edu [moazed.hms.harvard.edu]

- 4. Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FUNCTION AND METABOLISM OF SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. listlabs.com [listlabs.com]

Application Note: A Robust Ion-Pair Reversed-Phase HPLC Protocol for the Baseline Separation of 2'- and 3'-O-acetyl-ADP-ribose Isomers

Introduction: The Significance and Challenge of O-acetyl-ADP-ribose Isomers

The Sirtuin (Sir2) family of NAD⁺-dependent protein deacetylases are critical regulators of cellular metabolism, stress responses, and longevity.[1] A unique feature of the sirtuin-catalyzed deacetylation reaction is the consumption of one molecule of NAD⁺ to produce nicotinamide, the deacetylated protein substrate, and a novel metabolite, O-acetyl-ADP-ribose (OAADPr).[2] This metabolite is not merely a byproduct; it functions as a signaling molecule implicated in processes ranging from gene silencing to calcium channel gating.[3][4]

Upon its enzymatic release, the initial product, 2'-O-acetyl-ADP-ribose, rapidly equilibrates with its 3'-O-acetyl-ADP-ribose isomer via a non-enzymatic intramolecular transesterification.[3][5] At neutral pH, these two isomers exist in a nearly 1:1 equilibrium mixture.[3][5] Due to their identical mass and charge and only a subtle difference in the position of the acetyl group on the ribose moiety, separating and accurately quantifying these isomers presents a significant analytical challenge.

This application note provides a detailed, field-proven ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) protocol designed to achieve baseline separation of 2'- and 3'-O-acetyl-ADP-ribose. This method is essential for researchers seeking to investigate the kinetics of sirtuin enzymes, study the metabolism of OAADPr, or elucidate the distinct biological roles of each isomer.

Scientific Principles of Separation

The successful separation of these highly polar, structurally similar isomers hinges on the principles of ion-pair reversed-phase chromatography.

-

The Analyte: 2'- and 3'-OAADPr are hydrophilic molecules containing negatively charged phosphate groups. On a standard reversed-phase (e.g., C18) column, they would exhibit little to no retention and elute in the void volume.

-

Reversed-Phase Stationary Phase: A hydrophobic C18 (octadecylsilyl) stationary phase is used as the primary separation medium.

-

Ion-Pairing Reagent: To enhance retention, an ion-pairing agent is added to the mobile phase. This protocol utilizes trifluoroacetic acid (TFA). The mechanism involves two key functions:

-

Acidification: TFA is a strong acid that protonates the phosphate groups of the OAADPr isomers, reducing their negative charge and increasing their hydrophobicity.

-

Ion Pairing (Dynamic Ion Exchange): While less pronounced than with larger alkylamine reagents, the trifluoroacetate anion can form ion pairs with any residual positive charges on the silica backbone, while also influencing the overall ionic strength and interaction dynamics at the stationary phase surface. This subtle modulation of electrostatic interactions is critical for resolving the isomers.

-

-

The Separation Mechanism: The slight difference in the spatial arrangement of the acetyl group between the 2' and 3' positions leads to a minor difference in the overall hydrophobicity and interaction profile of the molecules with the C18 stationary phase. The ion-pairing environment accentuates these small differences, allowing for differential retention and, ultimately, chromatographic separation.

-

Detection: The adenine ring within the ADP-ribose structure exhibits strong absorbance at ultraviolet (UV) wavelengths, making 259 nm an ideal wavelength for sensitive detection.

Sirtuin-Catalyzed Generation of OAADPr

The following diagram illustrates the core reaction catalyzed by Sirtuin enzymes, which generates the O-acetyl-ADP-ribose isomers that are the subject of this HPLC protocol.

Caption: Sirtuin-catalyzed deacetylation consumes NAD⁺ to yield three products.

Detailed HPLC Protocol

This protocol is adapted from established methods for the separation of ADP-ribose derivatives.[6]

Materials and Equipment

| Item | Specification |

| HPLC System | A binary gradient HPLC system with a UV detector. (e.g., Agilent 1100/1200 Series, Waters Alliance) |

| Analytical Column | Vydac C18, 5 µm, 4.6 mm x 250 mm. (A similar high-quality, end-capped C18 column can be substituted, but optimization may be required). |

| Solvents | Acetonitrile (MeCN), HPLC Grade or higher. Water, HPLC Grade or Milli-Q. |

| Reagents | Trifluoroacetic Acid (TFA), HPLC Grade, >99.5% purity. |

| Sample Preparation | Standard mixture of 2'-/3'-OAADPr (enzymatically or synthetically derived). Samples from enzymatic reactions should be quenched, typically by adding acid (e.g., TFA or perchloric acid) and centrifuging. |

| Vials and Filters | 0.22 µm syringe filters (PTFE or PVDF). HPLC autosampler vials with septa. |

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.05% (v/v) TFA in HPLC-grade water.

-

Protocol: To prepare 1 L, add 500 µL of TFA to 1 L of HPLC-grade water. Degas thoroughly by sonication or vacuum filtration.

-

-

Mobile Phase B (Organic): 0.05% (v/v) TFA in HPLC-grade acetonitrile.

-

Protocol: To prepare 1 L, add 500 µL of TFA to 1 L of HPLC-grade acetonitrile. Degas thoroughly.

-

Causality: Using the same concentration of TFA in both mobile phases is crucial to maintain a stable baseline and consistent ion-pairing conditions throughout the gradient elution.

Sample Preparation

-

Enzymatic Reaction Quenching: For samples derived from sirtuin activity assays, terminate the reaction by adding TFA to a final concentration of 0.5-1.0%. This immediately denatures the enzyme and stabilizes the OAADPr isomers by maintaining an acidic pH.

-

Centrifugation: Centrifuge the quenched reaction at >12,000 x g for 10 minutes at 4°C to pellet any precipitated protein.

-

Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.

-

Storage: Samples should be analyzed promptly or stored at -80°C. Avoid repeated freeze-thaw cycles.

Trustworthiness: This sample preparation workflow ensures that the HPLC column is protected from protein contamination and that the analyte integrity is preserved up to the point of injection.

HPLC Method Parameters

The following table summarizes the optimized instrumental conditions.

| Parameter | Value |

| Column | Vydac C18, 5 µm, 4.6 mm x 250 mm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C (Maintaining a constant temperature is key for reproducible retention times) |

| Detection Wavelength | 259 nm |

| Injection Volume | 10 - 50 µL (depending on sample concentration) |

| Gradient Program | Time (min) |

Experimental Workflow and Expected Results

The overall process from sample preparation to data analysis is outlined below.

Caption: A streamlined workflow for the analysis of OAADPr isomers.

Expected Results:

Under the conditions described, you should expect to see two distinct, well-resolved peaks corresponding to the 2'- and 3'-OAADPr isomers. Based on published data, the 3"-OAADPr isomer typically elutes first, followed by the 2"-OAADPr isomer.[6] The parent compound, ADP-ribose, and the substrate, NAD⁺, will have different retention times and will be well-separated from the product isomers.

A representative chromatogram would show:

-

An early-eluting peak for NAD⁺.

-

A peak for the 3'-OAADPr isomer.

-

A subsequent, baseline-resolved peak for the 2'-OAADPr isomer.

The relative peak areas of the two isomers should be approximately equal, reflecting their near 1:1 equilibrium.[5]

Troubleshooting and Method Validation

-

Poor Resolution: If peaks are not baseline-resolved, consider decreasing the slope of the gradient (e.g., extend the gradient from 5 to 55 minutes). Ensure the column is properly conditioned and has not exceeded its lifetime.

-

Peak Tailing: Peak tailing, especially for the charged analytes, can be caused by secondary interactions with the silica backbone. Ensure the TFA concentration is correct and that the column is of high quality with minimal exposed silanol groups.

-

Retention Time Drift: Fluctuations in column temperature or mobile phase composition are the most common causes of shifting retention times. Use a column oven and ensure mobile phases are accurately prepared and well-mixed.

-

Self-Validation: The protocol's trustworthiness is validated by the consistent separation of the two isomers with reproducible retention times and peak shapes across multiple runs. Spiking a sample with known standards of ADP-ribose and NAD⁺ can confirm peak identity. Fraction collection followed by mass spectrometry can provide definitive identification of the isomer peaks.

Conclusion

This application note details a robust and reliable IP-RP-HPLC method for the baseline separation of 2'- and 3'-O-acetyl-ADP-ribose. By carefully controlling the mobile phase composition and gradient conditions, this protocol overcomes the inherent difficulty of separating these critical signaling isomers. This method provides researchers with an essential tool for the quantitative analysis of sirtuin activity and the downstream metabolic pathways of NAD⁺, facilitating deeper insights into the regulation of cellular processes governed by this important class of enzymes and their metabolites.

References

-

Jackson, M. D., & Denu, J. M. (2002). Structural identification of 2'- and 3'-O-acetyl-ADP-ribose as novel metabolites derived from the Sir2 family of beta -NAD+-dependent histone/protein deacetylases. Journal of Biological Chemistry, 277(21), 18535–18544. [Link]

-

Tono-oka, Y., et al. (2011). Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3. Journal of Biological Chemistry, 286(24), 21829–21837. [Link]

-

LCGC International. (2024). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. LCGC International. [Link]

-

Hamilton Company. Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography (PRP-C18). Hamilton Company Knowledge Center. [Link]

-

Phenomenex. Chiral HPLC Separations. Phenomenex Guidebook. [Link]

-

SIELC Technologies. HPLC Separation of Adenosine Mono-, Di- and Triphosphate in Reversed-Phase Mixed-Mode with LC/MS Compatible Conditions. SIELC Technologies. [Link]

-

Tong, L., & Denu, J. M. (2010). Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(8), 1617–1625. [Link]

-

Ono, T., et al. (2011). Hydrolysis of O-acetyl-ADP-ribose isomers by ADP-ribosylhydrolase 3. Journal of Biological Chemistry, 286(24), 21829-21837. [Link]

-

Wikipedia. Nicotinamide adenine dinucleotide. Wikipedia. [Link]

-

ResearchGate. The structure of 2-O-acetyl-ADP-ribose, 3-O-acetyl-ADP-ribose, and ADP-ribose. ResearchGate. [Link]

-

Bruzzone, S., et al. (1998). HPLC analysis of cyclic adenosine diphosphate ribose and adenosine diphosphate ribose: determination of NAD+ metabolites in hippocampal membranes. Journal of Neuroscience Methods, 83(2), 145-151. [Link]

-

ResearchGate. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. ResearchGate. [Link]

-

Zur Nedden, S., et al. (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. Analytical and Bioanalytical Chemistry, 394(1), 333-340. [Link]

-

Tong, L., & Denu, J. M. (2010). Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose. Biochimica et Biophysica Acta, 1804(8), 1617-1625. [Link]

-

Harvard Catalyst Profiles. O-Acetyl-ADP-Ribose. Harvard Catalyst. [Link]

-

Bitesize Bio. How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. [Link]

-

Sauve, A. A. (2009). Sirtuin chemical mechanisms. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(8), 1591–1603. [Link]

-

Bellbrook Labs. Homogenous detection of O-Acetyl-ADP-ribose as a generic HTS assay method for SIRTs. Bellbrook Labs. [Link]

-

UNL Digital Commons. Cyclic ADP ribose isomers: Production, chemical structures, and immune signaling. UNL Digital Commons. [Link]

-

Semantic Scholar. Discovery of reversing enzymes for RNA ADP-ribosylation reveals a possible defence module against toxic attack. Semantic Scholar. [Link]

-

Waters Corporation. Increasing the Productivity of Oligonucleotide Purification through Column Scaling and Method Optimization. Waters Application Note. [Link]

-

ACS Publications. Transition-State Analysis of 2-O-Acetyl-ADP-Ribose Hydrolysis by Human Macrodomain 1. ACS Publications. [Link]

Sources

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FUNCTION AND METABOLISM OF SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural identification of 2'- and 3'-O-acetyl-ADP-ribose as novel metabolites derived from the Sir2 family of beta -NAD+-dependent histone/protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3 - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of O-acetyl-ADP-ribose in Biological Samples by Mass Spectrometry

An Application Guide for Researchers

Abstract

O-acetyl-ADP-ribose (OAADPr) is a unique and increasingly important metabolite generated by the Sirtuin family of NAD+-dependent deacetylases.[1][2] As a potential signaling molecule implicated in cellular processes ranging from metabolic regulation to lifespan extension, the ability to accurately detect and quantify OAADPr in biological samples is critical for advancing research and therapeutic development.[1][3] However, its low endogenous abundance and potential instability present significant analytical challenges.[4][5] This guide provides a comprehensive overview and detailed protocols for the robust, sensitive, and specific quantification of OAADPr using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS), empowering researchers to confidently measure this key metabolite in their experimental systems.

Introduction: The Significance and Challenge of Measuring OAADPr

Sirtuins are a class of enzymes that play a central role in cellular metabolism by removing acetyl groups from protein lysine residues in an NAD+-dependent manner. This reaction consumes one molecule of NAD+ and produces nicotinamide, the deacetylated protein, and a novel metabolite: O-acetyl-ADP-ribose.[6] Initially considered a simple byproduct, OAADPr is now recognized as a potential signaling molecule in its own right, with demonstrated effects on chromatin-related proteins and ion channels.[1]

The exploration of OAADPr's biological roles has been historically limited by the difficulty of its detection.[2] Key analytical challenges include:

-

Low Physiological Concentrations: Cellular levels of OAADPr in yeast are in the low micromolar range (0.4 - 0.8 µM), significantly lower than its precursor, NAD+ (1 - 3 mM).[1]

-

Metabolic Instability: OAADPr can be rapidly metabolized by various enzymes, including certain Nudix hydrolases and esterases, necessitating rapid and effective quenching of biological activity during sample preparation.[3][5]

-

Isomeric Complexity: OAADPr exists as a mixture of 2' and 3' isomers, which can be difficult to resolve chromatographically.

Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as the definitive technology to overcome these challenges, offering the required sensitivity and specificity for direct identification and quantification from complex biological matrices.[1][2]

Core Principles: The Logic Behind the LC-MS/MS Method

A robust method for OAADPr quantification is built on a series of logical choices designed to ensure specificity, sensitivity, and reproducibility. The most successful approach combines hydrophilic interaction liquid chromatography (HILIC) for separation with tandem mass spectrometry (MS/MS) for detection, operated in Multiple Reaction Monitoring (MRM) mode.[1]

Why HILIC? OAADPr is a highly polar, negatively charged molecule. Traditional reverse-phase (RP) chromatography, which separates molecules based on hydrophobicity, provides poor retention for such compounds, causing them to elute in the void volume with other polar matrix components, leading to ion suppression and poor sensitivity. HILIC, in contrast, uses a polar stationary phase and a mobile phase with a high organic content. This allows for the retention and separation of polar analytes like OAADPr, moving them away from the unretained matrix, thereby improving signal-to-noise and overall method performance.

Why Tandem Mass Spectrometry (MS/MS)? Tandem MS provides two layers of mass filtering for exceptional specificity.

-

Q1 (First Quadrupole): Selects the parent or "precursor" ion corresponding to the mass-to-charge ratio (m/z) of OAADPr.

-

Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

-

Q3 (Third Quadrupole): Selects a specific, characteristic "product" ion from the fragments.

This precursor-to-product transition is a unique signature for the target analyte. By monitoring one or more of these transitions, the instrument can specifically quantify OAADPr even if other compounds with the same mass are present in the sample.

The Critical Role of an Internal Standard To achieve accurate quantification and build a self-validating system, a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled OAADPr, is essential.[2] This standard is chemically identical to the endogenous analyte but has a different mass. It is spiked into the sample at the very beginning of the extraction process.

-

Causality: The SIL-IS experiences the exact same sample loss, extraction inefficiencies, and matrix effects as the endogenous OAADPr. By calculating the ratio of the endogenous analyte signal to the SIL-IS signal, these variations are normalized, leading to highly accurate and precise quantification. This is a cornerstone of a trustworthy protocol.[2]

Comprehensive Experimental Workflow

The entire process, from sample collection to final data, must be meticulously controlled to prevent analyte degradation and ensure data integrity.

Detailed Application Protocol: Quantification of OAADPr in Cultured Cells

This protocol describes a validated method for quantifying OAADPr from adherent mammalian cells using HILIC-LC-MS/MS.

4.1. Reagents and Materials

-

OAADPr analytical standard (for standard curve)

-

¹³C-labeled OAADPr internal standard (SIL-IS)

-

LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water

-

Ammonium Acetate (for mobile phase)

-

Ammonium Hydroxide (for mobile phase pH adjustment)

-

Phosphate Buffered Saline (PBS), ice-cold

-

6-well cell culture plates

-

Cell scraper

-

Microcentrifuge tubes (1.5 mL)

-

Refrigerated centrifuge

4.2. Sample Preparation and Extraction Expert Insight: The speed of this step is critical. All solutions and equipment should be pre-chilled to minimize enzymatic degradation of OAADPr.

-

Cell Culture: Grow adherent cells in 6-well plates to desired confluency (~1-2 million cells per well is a good starting point).

-

Quenching and Harvest:

-

Aspirate the culture medium.

-

Immediately wash the cells once with 1 mL of ice-cold PBS. Aspirate completely.

-

Immediately add 500 µL of ice-cold extraction solvent (80:20 MeOH:Water) to the well. This simultaneously lyses the cells and quenches metabolic activity.

-

-

Internal Standard Spiking: To the extraction solvent in each well, add a pre-determined amount of ¹³C-OAADPr internal standard (e.g., 5-10 pmol). This ensures the IS is present from the earliest possible moment.

-

Cell Lysis: Place the plate on ice and use a cell scraper to scrape the cells into the extraction solvent. Pipette the entire mixture into a pre-chilled 1.5 mL microcentrifuge tube.

-

Protein Precipitation: Vortex the tube vigorously for 30 seconds. Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

-

Clarification: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube. Avoid disturbing the protein pellet.

-

Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried metabolite pellet in 50 µL of reconstitution solvent (e.g., 95:5 ACN:Water) for HILIC analysis. Vortex and centrifuge briefly to pellet any insoluble material. Transfer the supernatant to an LC autosampler vial. The sample is now ready for injection.

4.3. LC-MS/MS Method Parameters Causality: The following parameters are a robust starting point. The specific collision energies and other MS settings should be optimized on your specific instrument using a pure OAADPr standard to maximize signal intensity.

| Parameter | Setting | Rationale |

| LC Column | SeQuant ZIC-pHILIC (or equivalent) | Provides excellent retention and peak shape for OAADPr. |

| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 9.5 | Aqueous phase for HILIC; high pH improves peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Organic phase for HILIC. |

| Gradient | 95% B -> 50% B over 10 min | A gradual decrease in organic content elutes analytes by polarity. |

| Flow Rate | 0.3 mL/min | Standard flow for analytical LC columns. |

| Column Temp. | 40°C | Improves chromatographic reproducibility. |

| Injection Vol. | 5 µL | Balances loading amount with peak sharpness. |

| Ionization Mode | Negative ESI | OAADPr readily forms negative ions due to its phosphate groups. |

Table 1: Example LC-MS/MS Parameters

4.4. MRM Transitions for Detection The selection of specific and intense MRM transitions is the key to a sensitive and selective quantitative assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| OAADPr | 600.1 | 346.1 | Primary quantifying transition (adenosine diphosphate fragment). |

| OAADPr | 600.1 | 408.0 | Confirming transition (ADP-ribose fragment). |

| ¹³C₅-OAADPr (IS) | 605.1 | 351.1 | Quantifying transition for the internal standard. |

Note: The exact m/z values may vary slightly based on instrument calibration. The ¹³C₅-labeling pattern assumes the label is on the adenine ring.

Table 2: Key MRM Transitions for OAADPr Quantification

4.5. Data Analysis and Quantification

-

Standard Curve Preparation: Prepare a series of calibration standards by serially diluting the OAADPr analytical standard in reconstitution solvent. Each standard must contain the same fixed concentration of the SIL-IS that was added to the biological samples. A typical range is 0.1 to 250 pmol/injection.

-

Data Acquisition: Analyze the standard curve samples followed by the biological samples.

-

Peak Integration: In your instrument's software, integrate the chromatographic peak areas for both the endogenous OAADPr and the SIL-IS transitions for all standards and samples.

-

Calibration Curve Generation: For the calibration standards, calculate the ratio of the OAADPr peak area to the SIL-IS peak area. Plot this ratio against the known concentration of OAADPr to generate a linear regression curve. The curve should have an R² value > 0.99 for a valid assay.

-

Sample Quantification: Calculate the peak area ratio for each biological sample. Use the linear regression equation from the calibration curve to determine the amount of OAADPr in each sample. Finally, normalize this amount to the initial number of cells or protein content to report the final concentration.

Method Validation and Troubleshooting

A trustworthy protocol includes self-validation checks and a clear path for troubleshooting.

-

Linearity and Range: The standard curve demonstrates the concentration range over which the assay is accurate.[1][2]

-

Limit of Detection (LOD) & Quantification (LOQ): The LOD is the lowest amount that can be reliably distinguished from background noise, while the LOQ is the lowest amount that can be quantified with acceptable precision. A typical LOQ for this method is in the low femtomole to low picomole range on-column.[1]

-

Extraction Efficiency: Comparing the SIL-IS signal in a pre-extracted sample versus a post-extraction spiked sample can determine the efficiency of the extraction process, which should ideally be >75%.[2]

| Problem | Potential Cause | Solution |

| No or Low Signal | 1. OAADPr degradation during prep.2. Incorrect MRM transitions.3. Poor ionization. | 1. Ensure all steps are done quickly and on ice.2. Infuse pure standard to optimize transitions on your MS.3. Clean the MS source; check mobile phase pH. |

| Poor Peak Shape | 1. Incompatible reconstitution solvent.2. Column degradation. | 1. Reconstitute in a solvent with high organic content similar to the initial LC conditions.2. Replace the HILIC column. |

| High Variability | 1. Inconsistent sample handling.2. Inaccurate pipetting of internal standard. | 1. Standardize all extraction steps; use a consistent protocol.2. Use a high-quality calibrated pipette for the IS. |

Table 3: Troubleshooting Guide

References

-

Tong, L., & Denu, J. M. (2008). Quantification of endogenous sirtuin metabolite O-acetyl-ADP-ribose. Analytical Biochemistry, 383(2), 254-261. [Link]

-

Tanner, K. G., Landry, J., Sternglanz, R., & Denu, J. M. (2000). Silent information regulator 2 family of NAD- dependent histone/protein deacetylases generates a unique product, 1-O-acetyl-ADP-ribose. Proceedings of the National Academy of Sciences, 97(26), 14178-14182. [Link]

-

Laing, S., et al. (2021). Establishment of a Mass-Spectrometry-Based Method for the Identification of the In Vivo Whole Blood and Plasma ADP-Ribosylomes. Journal of Proteome Research, 20(7), 3647-3661. [Link]

-

Tong, L., & Denu, J. M. (2008). Quantification of endogenous sirtuin metabolite O-acetyl-ADP-ribose. Analytical biochemistry, 383(2), 254-261. [Link]

-

Larsen, S. C., et al. (2018). Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1813, 145-159. [Link]

-

van der Heden van Noort, G. J., et al. (2024). Mono-ADP-Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. ChemBioChem, 25(11), e202400440. [Link]

-

Leung, A. K. (2014). Proteomics approaches to identify mono(ADP-ribosyl)ated and poly(ADP-ribosyl)ated proteins. Proteomics, 14(4-5), 561-565. [Link]

-

Bilan, V., et al. (2017). New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress. Molecular & cellular proteomics : MCP, 16(4), 555-569. [Link]

-

Sauve, A. A., & Schramm, V. L. (2002). Analysis of O-acetyl-ADP-ribose as a target for Nudix ADP-ribose hydrolases. The Journal of biological chemistry, 277(49), 47266-47271. [Link]

-

Tong, L., & Denu, J. M. (2010). Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose. Biochimica et biophysica acta, 1804(8), 1617-1625. [Link]

Sources

- 1. QUANTIFICATION OF ENDOGENOUS SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE (OAADPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of endogenous sirtuin metabolite O-acetyl-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of O-acetyl-ADP-ribose as a target for Nudix ADP-ribose hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FUNCTION AND METABOLISM OF SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silent information regulator 2 family of NAD- dependent histone/protein deacetylases generates a unique product, 1-O-acetyl-ADP-ribose - PMC [pmc.ncbi.nlm.nih.gov]

High-Purity Isolation of O-Acetyl-ADP-Ribose (OAADPr) via C18 Reverse-Phase Chromatography

A Stability-Optimized Protocol for Bioactive Metabolite Recovery

Content Type: Application Note & Detailed Protocol Target Audience: Chemical Biologists, Drug Discovery Scientists, and Biochemists.

Abstract & Introduction

O-acetyl-ADP-ribose (OAADPr) is a distinct signaling metabolite produced during the deacetylation of lysine residues by Sirtuins (NAD+-dependent deacetylases).[1][2][3][4][5] Unlike simple hydrolysis, Sirtuins transfer the acetyl group from the protein substrate to the ADP-ribose moiety of NAD+, creating OAADPr.[1][2][4][5] This metabolite has been implicated in critical cellular processes, including the gating of TRPM2 cation channels, chromatin assembly, and gene silencing.[4]

The Purification Challenge: Isolating OAADPr is technically demanding due to three factors:

-

Isomerization: The O-acetyl group migrates spontaneously between the 2'- and 3'-hydroxyl positions of the ribose ring.

-

Hydrolytic Instability: The ester bond is labile; high pH promotes hydrolysis to ADP-ribose (ADPr), while strong acids can shift isomer equilibrium or degrade the molecule.

-

Polarity: OAADPr is highly polar, making it difficult to separate from unreacted NAD+, Nicotinamide (NAM), and ADPr using standard reverse-phase gradients.

This application note details a C18 Reverse-Phase Chromatography (RPC) protocol optimized for pH stability and resolution. Unlike traditional TFA-based methods which may accelerate hydrolysis, this method utilizes a volatile Ammonium Acetate (pH 6.0) system, preserving the structural integrity of OAADPr for downstream biological assays.

Mechanism of Action: Sirtuin-Mediated Synthesis[6]

Understanding the enzymatic origin is crucial for optimizing the starting material. The reaction is stoichiometric: one mole of NAD+ and one mole of acetylated peptide yield one mole of OAADPr.

Figure 1: The Sirtuin reaction cycle.[1][3][4][6][7] The acetyl group is transferred from the peptide lysine to the ADP-ribose ribose ring, generating OAADPr.[1][4]

Critical Parameters & Expertise

The pH "Sweet Spot"

Standard C18 protocols often use 0.1% Trifluoroacetic acid (TFA, pH ~2.0). However, the ester bond in OAADPr is susceptible to acid-catalyzed hydrolysis over long runs. Conversely, pH > 8.0 accelerates the interconversion of 2'- and 3'-isomers and eventual hydrolysis to ADPr.

-

Recommendation: Use 50 mM Ammonium Acetate adjusted to pH 6.0 . This buffer provides sufficient ionic strength to mask silanols on the C18 column (improving peak shape) while maintaining a pH where the ester bond is most stable. It is also fully volatile, allowing for lyophilization.

Column Selection

While OAADPr is polar, the addition of the acetyl group makes it slightly more hydrophobic than ADPr or NAD+.

-

Stationary Phase: A high-surface-area C18 column (e.g., 100 Å pore size) is ideal. End-capping is essential to prevent peak tailing of the phosphate groups.

-

Pore Size: 100 Å (standard) is preferred over 300 Å, as it offers more surface area for the retention of small molecules.

Experimental Protocol

Phase 1: Enzymatic Synthesis

Objective: Generate OAADPr in high yield using recombinant Sirtuin.

Reagents:

-

Enzyme: Recombinant SIRT1 (human) or Sir2 (yeast), 5–10 µM final conc.

-

Substrate: Acetylated peptide (e.g., Histone H3 K9ac: ARTKQTARK(ac) STGGK). Note: Peptides are preferred over acetylated proteins (like BSA) to simplify purification.

-

Cofactor: NAD+ (5 mM).

-

Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

Steps:

-

Incubation: Mix NAD+ (excess, e.g., 2 mM) and Acetylated Peptide (1 mM) in reaction buffer. Add Sirtuin enzyme.[1][4][5][8][9]

-

Reaction: Incubate at 37°C for 2–4 hours. Monitor consumption of NAD+ by HPLC or decrease in A260 if possible (though NAM also absorbs).

-

Quenching & Deproteinization: Stop the reaction by passing the mixture through a 10 kDa MWCO spin filter .

-

Why? This physically removes the Sirtuin enzyme without adding acid/base denaturants that could damage the OAADPr.

-

Result: The flow-through contains OAADPr, ADPr (byproduct), NAM, unreacted NAD+, and peptides.

-

Phase 2: C18 Purification Workflow

Chromatography Setup:

-

System: HPLC or FPLC with UV detection (260 nm).

-

Column: Analytical or Semi-prep C18 (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min (Analytical).[10]

-

Temperature: 25°C (Do not heat, to prevent hydrolysis).

Mobile Phases:

-

Buffer A: 50 mM Ammonium Acetate, pH 6.0.

-

Buffer B: Acetonitrile (100%).

Gradient Profile: OAADPr is polar; a shallow gradient is required to separate it from ADPr and NAD+.

| Time (min) | % Buffer B | Event |

| 0.0 | 0% | Injection / Desalting |

| 5.0 | 0% | Elution of salts/NAM |

| 25.0 | 15% | Critical Separation Window |

| 26.0 | 95% | Column Wash |

| 30.0 | 95% | Wash |

| 31.0 | 0% | Re-equilibration |

Elution Order (Typical):

-

Nicotinamide (NAM): Elutes in void volume or very early (0-2% B).

-

ADP-ribose (ADPr): Elutes shortly after NAM.

-

NAD+: Elutes next.

-

OAADPr: Elutes last among the nucleotides (approx. 8-12% B) due to the hydrophobic acetyl group.

-

Peptides: Deacetylated and acetylated peptides usually elute later (>15% B) depending on sequence.

Figure 2: Step-by-step purification workflow from enzymatic synthesis to final isolation.

Quality Control & Validation

To validate the purified fraction, you must confirm the mass and the presence of the acetyl group.

Mass Spectrometry (ESI-MS)

Run in Negative Ion Mode .

-

Theoretical Mass (Monoisotopic): ~601.1 Da (Neutral).

-

Observed [M-H]-: 600.1 m/z .

-

Differentiation:

-

ADPr: 558.1 m/z (Difference of 42 Da = Acetyl group).

-

NAD+: 662.1 m/z.

-

Isomer Confirmation (NMR)

If structural resolution is required (distinguishing 2'-O-acetyl vs 3'-O-acetyl), 1H-NMR is necessary. The acetyl methyl group typically appears as a singlet around 2.1 ppm . The shift of the ribose protons (H2' vs H3') will indicate the position of the ester. Note that in aqueous solution at pH 6.0, these isomers exist in equilibrium (approx 50:50).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with silanols or metal ions. | Ensure Ammonium Acetate is at least 50 mM. A trace of EDTA (0.1 mM) can help but is harder to remove. |

| Low Yield | Hydrolysis during lyophilization. | Ensure the collected fraction is frozen immediately and lyophilized. Do not leave in solution at room temp. |

| Co-elution with NAD+ | Gradient too steep. | Flatten the gradient to 0–10% B over 20 minutes. |

| No OAADPr Peak | Enzyme inactive or reaction incomplete. | Check Sirtuin activity with a fluorogenic assay first. Ensure DTT was present in the reaction. |

References

-

Sauve, A. A., et al. (2001). "The biochemistry of sirtuins." Annual Review of Biochemistry. (Discusses the reaction mechanism and O-acetyl-ADP-ribose formation).

-

Tong, L., & Denu, J. M. (2010). "Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose." Biochimica et Biophysica Acta (BBA). (Detailed review of OAADPr properties and stability).

-

Jackson, M. D., & Denu, J. M. (2002). "Structural identification of 2'- and 3'-O-acetyl-ADP-ribose as novel metabolites derived from the Sir2 family of histone/protein deacetylases." Journal of Biological Chemistry. (Seminal paper on structural identification and isomer equilibrium).

-

Kieser, K. J., et al. (2018). "Quantification of Endogenous Sirtuin Metabolite O-acetyl-ADP-ribose." Methods in Molecular Biology. (Provides specific HPLC-MS parameters).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coupling of histone deacetylation to NAD breakdown by the yeast silencing protein Sir2: Evidence for acetyl transfer from substrate to an NAD breakdown product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FUNCTION AND METABOLISM OF SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for nicotinamide cleavage and ADP-ribose transfer by NAD+-dependent Sir2 histone/protein deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. QUANTIFICATION OF ENDOGENOUS SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE (OAADPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. hplc.eu [hplc.eu]

Application Note: High-Resolution Quantification of Sirtuin-Derived O-Acetyl-ADP-Ribose (OAADPr) via LC-MS/MS

Executive Summary

While traditional sirtuin assays rely on fluorogenic peptides to measure deacetylation, they often fail to capture the complete catalytic picture. This guide details a robust protocol for the direct quantification of 2'-/3'-O-acetyl-ADP-ribose (OAADPr) , the unique stoichiometric byproduct of sirtuin-mediated NAD+ consumption.

Measuring OAADPr provides two critical advantages:

-

Mechanistic Specificity: It distinguishes true deacetylation from non-productive NAD+ hydrolysis (which produces ADP-ribose, not OAADPr).

-

Stoichiometric Verification: It allows for precise

determination by monitoring the 1:1 molar ratio between the deacetylated substrate and the generated metabolite.

This protocol utilizes Ion-Pairing Reverse-Phase LC-MS/MS , the gold standard for separating labile nucleotide metabolites.

Mechanistic Background

Sirtuins (Class III HDACs) utilize NAD+ as a co-substrate.[1][2][3] Unlike zinc-dependent HDACs which simply hydrolyze the acetyl group, sirtuins transfer the acetyl group from the lysine substrate to the ADP-ribose moiety of NAD+.

The Sirtuin Catalytic Cycle

The reaction yields three products: Nicotinamide (NAM), the Deacetylated Peptide, and OAADPr.[4][5] Crucially, OAADPr exists in dynamic equilibrium between its 2' and 3' isomers.

Figure 1: The Sirtuin catalytic cycle.[4][5][6] Note that the detection target, OAADPr, spontaneously isomerizes between 2' and 3' forms at neutral pH.[4]

Methodological Selection: Why LC-MS?

| Feature | Fluorogenic Peptide Assay | HPLC-UV (NAM Detection) | LC-MS/MS (OAADPr Detection) |

| Primary Readout | Fluorescence (AMC/R110) | Absorbance (260nm) | Mass-to-Charge (m/z) |

| Specificity | Low (Artifact prone) | Medium (Interference from NAD+) | High (Unique Mass Shift) |

| Stoichiometry | Indirect | 1:1 | 1:1 (Direct Metabolite) |

| Throughput | High | Medium | Medium-Low (High Content) |

| Limitations | Requires modified substrates | Cannot distinguish hydrolysis | Requires specialized equipment |

Expert Insight: We select LC-MS/MS because OAADPr is chemically labile. At pH > 8.0, the ester bond hydrolyzes, converting OAADPr to ADPr. Mass spectrometry allows us to distinguish OAADPr (m/z ~582) from ADPr (m/z ~540), verifying the acetyl group is still attached.

Detailed Protocol

Reagents and Equipment

-

Enzyme: Recombinant SIRT1, SIRT2, or SIRT3 (purity >90%).

-

Substrate: Acetylated peptide (e.g., p53-K382ac or Histone H3K9ac).

-

Co-factor:

-NAD+ (freshly prepared). -

Internal Standard:

C-labeled OAADPr (ideal) or cAMP. -

Quench Solution: 0.5% Trifluoroacetic acid (TFA) or 1% Formic Acid. Do NOT use alkaline stop solutions.

-

LC System: Agilent 1290 Infinity II or equivalent.

-

MS System: Triple Quadrupole (e.g., Sciex QTRAP or Thermo Altis).

Experimental Workflow

Figure 2: Step-by-step workflow. The acid quench is the critical control point to prevent OAADPr degradation.

LC-MS/MS Parameters[4]

Column Strategy: Nucleotides are highly polar and retain poorly on standard C18 columns. We use Ion-Pairing Chromatography to retain the phosphate groups.

-

Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~4.9).

-

Mobile Phase B: Methanol (LC-MS grade).

-

Flow Rate: 0.25 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 0% | Loading/Equilibration |

| 2.0 | 0% | Isocratic Hold (NAD+ elutes) |

| 12.0 | 40% | Linear Gradient |

| 12.1 | 90% | Wash |

| 15.0 | 90% | Wash |

| 15.1 | 0% | Re-equilibration |

Mass Spectrometry (MRM Transitions): Operate in Negative Ion Mode (ESI-).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| OAADPr | 600.1 [M-H]- | 346.0 (AMP) | -35 |

| OAADPr | 600.1 [M-H]- | 540.1 (Loss of Acetyl) | -25 |

| ADPr | 558.1 [M-H]- | 346.0 (AMP) | -35 |

| NAD+ | 662.1 [M-H]- | 540.1 (ADPr) | -30 |

Note: m/z values may vary slightly based on exact ionization state (e.g., M-H vs M-2H). Optimize with pure standards.

Data Analysis & Validation

Identification of OAADPr

In the chromatogram, OAADPr will elute after NAD+ and ADPr due to the increased hydrophobicity from the acetyl group.

-

Isomer Separation: You will likely observe two closely eluting peaks for OAADPr. These correspond to the 2'- and 3'-O-acetyl isomers.[4][7]

-

Quantification: Integrate the area under both isomer peaks for total activity calculation.

Calculating Activity

Use the standard curve of OAADPr (or ADPr if OAADPr standard is unavailable, assuming similar ionization efficiency) to calculate concentration.

Self-Validating Controls

To ensure scientific integrity, every run must include:

-

Time=0 Control: Quench immediately after enzyme addition. Ensures no background OAADPr.

-

Enzyme-Free Control: Buffer + Substrates only. Checks for spontaneous NAD+ hydrolysis.

-

H363Y Mutant (Optional): A catalytically inactive sirtuin mutant. Should yield zero OAADPr.

References

-

Sauve, A. A., et al. (2001). "The biochemistry of sirtuins." Annual Review of Biochemistry. (Foundational mechanism of NAD+ cleavage and OAADPr formation).

-

Denu, J. M. (2003). "The Sirtuin Family: NAD+-dependent Deacetylases."[5] Trends in Biochemical Sciences. (Detailed stoichiometry).

-

Tong, L., & Denu, J. M. (2010). "Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose." Biochimica et Biophysica Acta. (Describes the instability and isomerization of OAADPr).

-

Magdenoska, O., et al. (2013). "Quantification of nucleotide pools... using ion-pair LC-MS/MS." Analytical Biochemistry. (Source for the TBA/Acetic acid ion-pairing protocol).

Sources

- 1. Sirtuins: NAD(+)-dependent deacetylase mechanism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QUANTIFICATION OF ENDOGENOUS SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE (OAADPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FUNCTION AND METABOLISM OF SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 34.237.233.138 [34.237.233.138]

- 6. Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

High-Yield Isolation of O-Acetyl-ADP-Ribose (OAADPr) via Bacterial Lysate Biocatalysis

[1]

Executive Summary

O-acetyl-ADP-ribose (OAADPr) is a critical NAD+-derived metabolite produced during sirtuin-mediated protein deacetylation.[1][2][3][4][5][6][7][8] It functions as a signaling molecule in gene silencing, ion channel gating (TRPM2), and complex assembly.[1][9] However, isolating OAADPr is technically demanding due to its chemical instability (susceptibility to hydrolysis) and rapid isomerization (equilibrium between 2'- and 3'-O-acetyl forms).[1]

This protocol details a robust method for generating and isolating milligram-quantities of OAADPr.[1] Unlike methods attempting to extract low-abundance endogenous OAADPr, this approach utilizes bacterial culture lysates overexpressing recombinant Sirtuins (e.g., yeast Hst2 or T. maritima Sir2) as a biocatalytic engine.[1] This ensures high yield and reproducibility for downstream structural or functional assays.

Chemical Logic & Stability Strategy

To successfully isolate OAADPr, one must understand the "Enemy": Base-Catalyzed Hydrolysis .[1]

-

The Reaction: Sirtuins cleave NAD+ and transfer the acetyl group from a substrate peptide to the ADP-ribose moiety.[2][6][7][9]

-

The Instability: The ester bond in OAADPr is labile. At pH > 8.0 or elevated temperatures, it rapidly hydrolyzes to ADP-ribose (ADPr) and acetate.[1]

-

The Isomerization: At neutral pH (7.0–7.5), the acetyl group migrates between the 2' and 3' hydroxyls of the ribose ring. This is unavoidable; the final product will be an equilibrium mixture (~50:50).[1]

Strategic Pillars for this Protocol:

-

Biocatalysis: Use E. coli lysates containing high-activity Sirtuins rather than expensive purified enzymes.[1]

-

Acidic Quenching: Immediately drop pH to < 4.0 post-reaction to freeze enzymatic activity and stabilize the ester bond.

-

Volatile Buffers: Use Ammonium Acetate/Formate for HPLC to facilitate lyophilization without salt residues.

Mechanism of Action

Figure 1: The Sirtuin catalytic cycle.[1] Note that Nicotinamide (NAM) is a product inhibitor; high concentrations will stall the reaction, necessitating optimization of reaction volume.[1]

Experimental Workflow

Figure 2: End-to-end isolation workflow. The critical control point is Step 6 (Acid Quench) to prevent hydrolysis.[1]

Detailed Protocol

Phase I: Preparation of Sirtuin-Active Lysate

Objective: Create a crude enzyme mixture capable of driving the reaction. Enzyme Choice: Yeast Hst2 or T. maritima Sir2 are preferred for their high turnover rates compared to human SIRT1.

-

Expression: Transform E. coli BL21(DE3) with plasmid encoding His-tagged Hst2.[1] Grow in LB at 37°C to OD600 ~0.6. Induce with 0.5 mM IPTG for 4 hours (or overnight at 18°C).

-

Harvest: Pellet cells (4,000 x g, 15 min). Pause Point: Pellets can be frozen at -80°C.

-

Lysis Buffer: Resuspend pellet in 50 mM Tris-HCl pH 8.0, 300 mM NaCl .

-

Critical: Do NOT use buffers with primary amines (like Glycine) if you plan to use aldehyde-reactive downstream assays, though Tris is acceptable for this purification protocol.[1]

-

Note: Avoid reducing agents (DTT) initially if they interfere with specific peptide substrates, though generally safe for Sirtuins.[1]

-

-

Disruption: Sonicate on ice (30% amplitude, 10s ON / 30s OFF, 6 cycles).

-

Clarification: Centrifuge at 15,000 x g for 30 min at 4°C. Collect the supernatant (lysate).

Phase II: Enzymatic Synthesis Reaction

Objective: Convert NAD+ to OAADPr.

Reaction Mix (Scale: 10 mL):

| Component | Concentration | Function |

|---|---|---|

| NAD+ | 5–10 mM | Donor substrate (limiting reagent) |

| Acetylated Peptide | 2–4 mM | Acetyl donor (e.g., H3K14ac: ARTKQTAR(AcK)STGGKAPRK) |

| Bacterial Lysate | 10–20% (v/v) | Catalyst source |

| Reaction Buffer | 50 mM Tris-HCl, pH 7.5 | Optimal pH for Sirtuin activity |

| DTT | 1 mM | Preserves enzyme active site |[1]

Procedure:

-

Mix components in a 15 mL conical tube.

-

Incubate at 37°C with gentle shaking.

-

Time Course: The reaction typically reaches completion in 1–3 hours.

-

Monitoring: At t=0, 1h, and 2h, take a 20 µL aliquot. Quench with 20 µL 1% TFA. Analyze on analytical HPLC (see below) to track the disappearance of NAD+ and appearance of Nicotinamide (NAM).[1]

-

Quenching (CRITICAL): Once NAD+ is consumed (>90%), stop the reaction by adding Trifluoroacetic acid (TFA) to a final concentration of 0.5% (v/v). The pH should be ~3.0–4.0.

-

Why? This precipitates many lysate proteins and stabilizes OAADPr against hydrolysis.

-

-

Filtration: Centrifuge quenched reaction (4,000 x g, 10 min) to remove precipitate. Pass supernatant through a 10 kDa MWCO centrifugal filter (e.g., Amicon Ultra) to remove Sirtuins and other proteins.[1]

Phase III: HPLC Purification

Objective: Separate OAADPr from unreacted NAD+, ADPr (hydrolysis byproduct), Nicotinamide, and Peptide.[1]

Chromatography Setup:

-

System: Preparative or Semi-Prep HPLC.

-

Column: C18 Reverse Phase (e.g., Vydac 218TP C18 or Agilent Zorbax Eclipse), 5 µm particle size.[1]

-

Detection: UV at 260 nm (detects Adenine ring).[1]

Mobile Phases:

-

Solvent A: 50 mM Ammonium Acetate, pH 6.0 (Adjusted with Acetic Acid).

-

Note: pH 6.0 is the "Sweet Spot"—acidic enough to prevent hydrolysis, but not so acidic that it degrades the purine ring over long storage.

-

-

Solvent B: 100% Acetonitrile.

Gradient Profile (Flow rate 1 mL/min for analytical, 4-5 mL/min for prep):

| Time (min) | % Solvent B | Event |

|---|---|---|

| 0–2 | 0% | Load/Desalt |

| 2–20 | 0% -> 10% | Separation of polar metabolites |

| 20–30 | 10% -> 40% | Elution of Peptide/NAM |

| 30–35 | 40% -> 90% | Wash |[1]

Elution Order (Typical):

-

Nicotinamide (NAM): Elutes very early (or in void volume depending on column).[1]

-

ADP-Ribose (ADPr): Elutes before OAADPr.[1]

-

OAADPr: Elutes as a broadened peak (due to isomer equilibrium) shortly after ADPr.[1]

-

NAD+: Elutes after OAADPr (if unreacted).

-

Peptide: Elutes significantly later (higher hydrophobicity).[1]

Post-Processing:

-

Pool fractions corresponding to the OAADPr peak.

-

Lyophilize immediately. Do not leave in solution overnight.

-

Store powder at -80°C.

Quality Control & Validation

Mass Spectrometry (ESI-MS)

Verify the identity using Negative Mode ESI-MS.[1][10]

| Compound | Molecular Formula | Theoretical Mass (Da) | Observed m/z (M-H)⁻ |

| ADP-Ribose (ADPr) | C15H23N5O14P2 | 559.3 | ~558.3 |

| OAADPr | C17H25N5O15P2 | 601.3 | ~600.3 |

| NAD+ | C21H27N7O14P2 | 663.4 | ~662.4 |

Note: A shift of +42 Da from the ADPr peak confirms the presence of the acetyl group.

Purity & Stability Check[1][11]

-

Isomer Ratio: Re-run a small aliquot on analytical HPLC. You may see a "split" peak or a shoulder. This is normal (2'-O-Ac vs 3'-O-Ac).

-

Hydrolysis Test: Incubate a small sample at pH 9.0 for 30 mins. Re-run HPLC. The OAADPr peak should disappear, and the ADPr peak should increase. This confirms the labile ester bond.

References

-

Sauve, A. A., et al. (2001). "The biochemistry of sirtuins." Annual Review of Biochemistry. Link[1]

-

Tanner, K. G., et al. (2000). "Silent information regulator 2 family of NAD-dependent histone/protein deacetylases generates a unique product, 1-O-acetyl-ADP-ribose."[1] Proceedings of the National Academy of Sciences. Link[1]

-

Jackson, M. D. & Denu, J. M. (2002).[1] "Structural identification of 2'- and 3'-O-acetyl-ADP-ribose as novel metabolites derived from the Sir2 family of beta -NAD+-dependent histone/protein deacetylases." Journal of Biological Chemistry. Link

-

Tong, L. & Denu, J. M. (2010). "Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1] Link

-

Szczepankiewicz, B. G., et al. (2011).[3][4] "One-step, nonenzymatic synthesis of O-acetyl-ADP-ribose and analogues from NAD and carboxylates."[1][3][6] Journal of Organic Chemistry. Link[1]

Sources

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. One-step, nonenzymatic synthesis of O-acetyl-ADP-ribose and analogues from NAD and carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of O-acetyl-ADP-ribose isomers by ADP-ribosylhydrolase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FUNCTION AND METABOLISM OF SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Macrodomain Proteins as Novel O-Acetyl-ADP-ribose Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: O-acetyl-ADP-ribose (OAADPR) Stability and Storage

Welcome to the technical support center for O-acetyl-ADP-ribose (OAADPR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing 2' to 3' isomer migration during the storage and handling of OAADPR. As a critical signaling molecule and a product of sirtuin-mediated deacetylation, maintaining the isomeric purity of OAADPR is paramount for reproducible and accurate experimental outcomes.

This document provides a comprehensive overview of the chemical instability of OAADPR, the mechanisms of isomer migration, and practical, field-proven strategies to ensure the integrity of your OAADPR samples.

Frequently Asked Questions (FAQs)

Q1: What is O-acetyl-ADP-ribose (OAADPR), and why is its isomeric form important?

O-acetyl-ADP-ribose is a metabolite produced by the Sir2 family of NAD+-dependent histone/protein deacetylases.[1] It plays a role in various biological processes, including gene silencing and chromatin regulation. OAADPR exists as two primary isomers in solution: 2'-O-acetyl-ADP-ribose and 3'-O-acetyl-ADP-ribose. These isomers are in a dynamic equilibrium, readily interconverting through a non-enzymatic intramolecular transesterification process known as acyl migration.[2] The specific isomeric form can be critical for its biological activity and recognition by cellular machinery. Therefore, controlling the isomeric ratio is essential for consistent experimental results.

Q2: I'm observing inconsistent results in my experiments using OAADPR. Could isomer migration be the cause?

Yes, inconsistent experimental results are a common consequence of uncontrolled isomer migration. The 2' and 3' isomers of OAADPR can have different biological activities and binding affinities to proteins. If the ratio of these isomers varies between experiments due to different storage times or conditions, it can lead to significant variability in your data.

Q3: What are the main factors that promote 2' to 3' isomer migration of OAADPR?

The primary factors influencing the rate of acyl migration are pH and temperature .

-

pH: The equilibrium between the 2' and 3' isomers is pH-dependent. At neutral pH, the two isomers exist in an approximately 1:1 ratio.[3] Acidic conditions tend to favor the 3' isomer, while alkaline conditions can promote the formation of a 1'-O-acetyl-ADP-ribose isomer.[4]

-

Temperature: Increased temperatures significantly accelerate the rate of acyl migration.[5] Storing OAADPR at elevated temperatures, even for short periods, can lead to a rapid shift in the isomeric equilibrium.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Inconsistent bioactivity of OAADPR | Isomer migration due to improper storage. | Verify storage conditions (pH, temperature). Prepare fresh solutions from lyophilized powder for critical experiments. Analyze isomer ratio by HPLC. |

| Unexpected peaks in HPLC analysis | Formation of the 1'-isomer or degradation products. | Check the pH of your sample and storage buffer. Alkaline pH can promote the 1'-isomer.[4] Ensure storage at low temperatures to minimize degradation. |

| Loss of OAADPR concentration over time | Hydrolysis of the acetyl group or degradation of the ADP-ribose moiety. | Store in a slightly acidic buffer (pH 5.0-6.0) at low temperatures (-80°C for long-term). Avoid repeated freeze-thaw cycles. |

The Science Behind 2' to 3' Isomer Migration

The interconversion between 2'- and 3'-O-acetyl-ADP-ribose occurs via an intramolecular transesterification reaction. This process involves the nucleophilic attack of the adjacent free hydroxyl group on the acetyl carbonyl carbon, proceeding through a cyclic orthoester intermediate.

The rate of this reaction is influenced by the protonation state of the hydroxyl groups, which is dependent on the pH of the solution. At neutral pH, both the 2'- and 3'-hydroxyl groups can act as nucleophiles, leading to a dynamic equilibrium.

Recommended Storage and Handling Protocols

To minimize isomer migration and ensure the stability of your OAADPR, follow these evidence-based protocols.

Protocol 1: Long-Term Storage of Lyophilized OAADPR

Lyophilization is the preferred method for long-term storage as it minimizes the potential for aqueous-phase reactions like acyl migration and hydrolysis.

Materials:

-

Purified OAADPR solution

-

Lyophilizer (freeze-dryer)

-

Cryovials

Procedure:

-